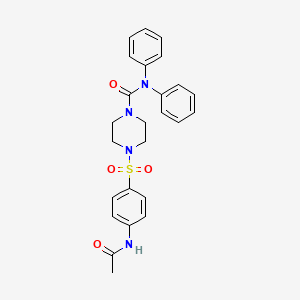

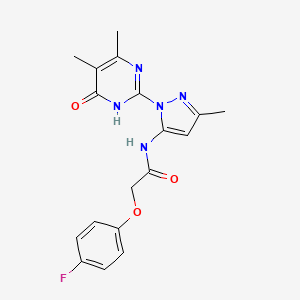

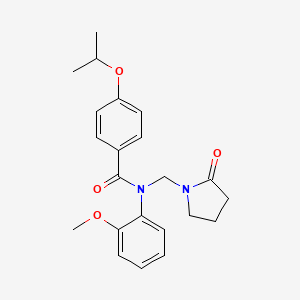

![molecular formula C22H17FN6O2 B2506835 1-甲基-4-[3-氧代-3-(4-嘧啶-2-基哌嗪-1-基)丙基]-1,4-二氢喹喔啉-2,3-二酮 CAS No. 1189483-60-0](/img/structure/B2506835.png)

1-甲基-4-[3-氧代-3-(4-嘧啶-2-基哌嗪-1-基)丙基]-1,4-二氢喹喔啉-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-Methyl-4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,4-dihydroquinoxaline-2,3-dione is a complex organic molecule that appears to be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of catalytic systems and one-pot reactions. For instance, the synthesis of hydroquinazoline-2,5-diones is facilitated by a catalytic system comprising 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane, which allows for high yields under thermal and solvent-free conditions . This suggests that a similar approach could potentially be applied to synthesize the compound of interest, utilizing a Bronsted acidic ionic liquid as a catalyst.

Molecular Structure Analysis

The molecular structure of the compound likely features a quinoxaline core, substituted with a pyrimidin-2-ylpiperazine moiety. This structure is indicative of a molecule that could interact with various biological targets, as evidenced by the synthesis of pyrrolidine-2,5-diones with anticonvulsant activity . The presence of a pyrimidinyl group is also seen in the synthesis of a pyrimidine-based ligand for metal complexes, which suggests potential for coordination chemistry .

Chemical Reactions Analysis

The compound's structure implies that it may undergo reactions typical for dihydroquinoxaline diones, such as nucleophilic attacks at the carbonyl groups or interactions with metal ions to form complexes. The pyrimidin-2-ylpiperazine moiety could also be involved in various chemical reactions, potentially including the formation of metal complexes as seen with similar pyrimidine-based ligands .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Methyl-4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,4-dihydroquinoxaline-2,3-dione are not detailed in the provided papers, we can infer that the compound may exhibit properties similar to those of structurally related compounds. For example, the pyrrolidine-2,5-diones show anticonvulsant activity and varying degrees of neurotoxicity , suggesting that the compound may also possess central nervous system activity. The synthesis of metal complexes with a pyrimidine-based ligand indicates potential solubility in various solvents and the ability to form stable complexes with transition metals .

科学研究应用

Cyclization Reactions

芳基、芳酰基和氰胺基与甲基蒽醌酸甲酯及相关化合物的环化反应导致各种二氢喹唑啉酮和嘧啶衍生物的形成,包括1-甲基-4-[3-氧代-3-(4-嘧啶-2-基哌嗪-1-基)丙基]-1,4-二氢喹喔啉-2,3-二酮。这些反应对合成具有潜在生物活性的杂环化合物具有重要意义 (Shikhaliev et al., 2008)。

抗菌活性

已探索了各种取代萘-1,4-二酮的合成,展示了它们的抗菌活性。这包括与1-甲基-4-[3-氧代-3-(4-嘧啶-2-基哌嗪-1-基)丙基]-1,4-二氢喹喔啉-2,3-二酮结构相关的化合物,表明其在开发抗菌剂方面的潜力 (Voskienė等,2011)。

酶抑制和除草活性

已对类似于1-甲基-4-[3-氧代-3-(4-嘧啶-2-基哌嗪-1-基)丙基]-1,4-二氢喹喔啉-2,3-二酮的化合物进行了研究,以探讨其作为原卟啉原氧化酶抑制剂的潜力,展示了显著的除草活性。这表明其在农业中用于除草控制的应用 (Wang et al., 2017)。

抗氧化性能

已合成并评估了嘧啶衍生物,包括与1-甲基-4-[3-氧代-3-(4-嘧啶-2-基哌嗪-1-基)丙基]-1,4-二氢喹喔啉-2,3-二酮类似的化合物,表明其在氧化应激相关疾病领域的潜在应用 (Gouda, 2012)。

抗癌活性

与问题中化合物结构相关的嘧啶酮螺环衍生物在体外显示出有希望的抗癌活性,暗示了1-甲基-4-[3-氧代-3-(4-嘧啶-2-基哌嗪-1-基)丙基]-1,4-二氢喹喔啉-2,3-二酮在癌症研究中的潜力 (Ismail et al., 2017)。

作用机制

Target of Action

Many compounds with similar structures are known to interact with various enzymes or receptors in the body. For example, compounds with a pyrimidine ring, like this one, often interact with kinases, which are enzymes that play key roles in signal transduction pathways .

Biochemical Pathways

Depending on the specific target of the compound, various biochemical pathways could be affected. For instance, if the compound targets a kinase, it could impact pathways related to cell growth and proliferation .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if it inhibits a kinase involved in cell proliferation, it might have anti-cancer effects .

属性

IUPAC Name |

1-(4-ethylphenyl)-5-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN6O2/c1-2-14-3-9-17(10-4-14)29-21-18(11-25-29)22(30)28(13-24-21)12-19-26-20(27-31-19)15-5-7-16(23)8-6-15/h3-11,13H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSNVDQSFSPZBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

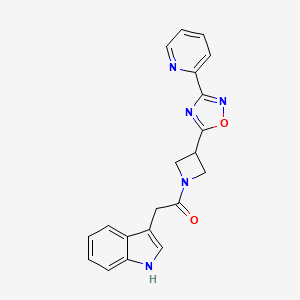

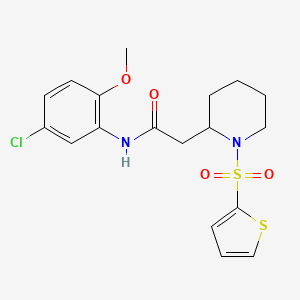

![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2506761.png)

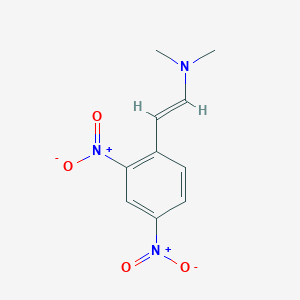

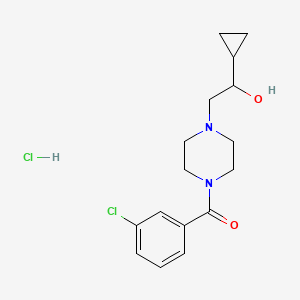

![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2506765.png)

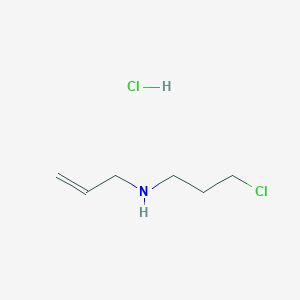

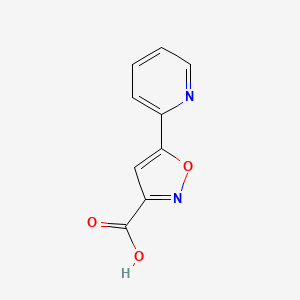

![3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2506768.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2506770.png)

![2-Bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]-6-methylpyridine-3-carboxamide](/img/structure/B2506774.png)